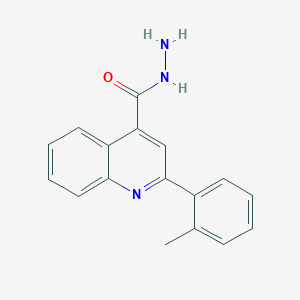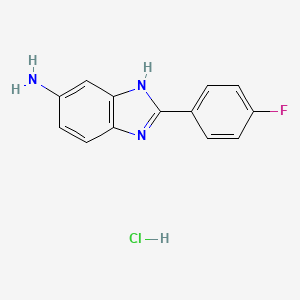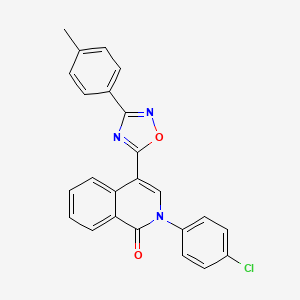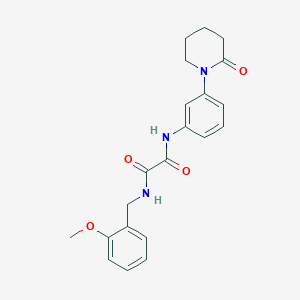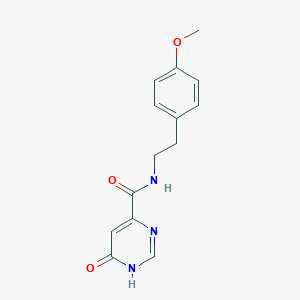
6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Aplicaciones Científicas De Investigación
Synthetic Approaches and Biological Activities
Synthesis and Biological Evaluation :
- A study demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which include pyrimidine derivatives with anti-inflammatory and analgesic activities. These compounds were shown to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), suggesting their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antiviral and Anticancer Applications :
- Research into pyrrolo[2,3-d]pyrimidines, a class structurally related to the target compound, indicated their significance in antiviral therapies, particularly against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1). Modifications at certain positions of the pyrimidine ring were crucial for antiviral activity, highlighting the importance of structural features in medicinal chemistry (Renau et al., 1996).
- Another study synthesized novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives starting from 2(1H) pyridone. These compounds displayed promising anticancer activity against human cancer cell lines, underscoring the therapeutic potential of pyrimidine derivatives in oncology (Santhosh Kumar et al., 2015).
Chemical Synthesis and Characterization :
- The synthesis of 4,6-dimethyl-2-carboxymethoxy pyrimidine through reactions involving acetylacetone and urea showcases the diverse synthetic routes available for pyrimidine derivatives. Such compounds serve as intermediates for further chemical transformations, contributing to the field of organic synthesis (Wang Chun-ji, 2016).
Antibacterial Properties and Molecular Recognition :
- Studies on bis-pyrimidine compounds revealed their structural basis for molecular recognition and antibacterial properties. This research offers insights into the interaction mechanisms of pyrimidine derivatives with biological targets, providing a foundation for developing new antibiotics (Roy et al., 2014).
Nanoparticle Formulation and Wound Healing :
- The design and in silico modeling of biologically significant pyrimidine nanoparticles for targeting pain management and wound healing activities highlight the interdisciplinary applications of pyrimidine derivatives. This research integrates computational modeling with experimental pharmacology, indicating the potential of pyrimidine-based nanoparticles in therapeutic applications (Panneerselvam et al., 2017).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-11-4-2-10(3-5-11)6-7-15-14(19)12-8-13(18)17-9-16-12/h2-5,8-9H,6-7H2,1H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHKTPVASNXGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

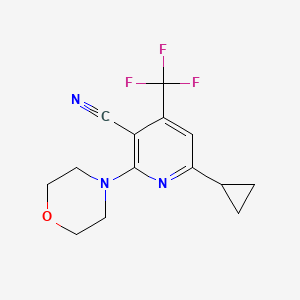

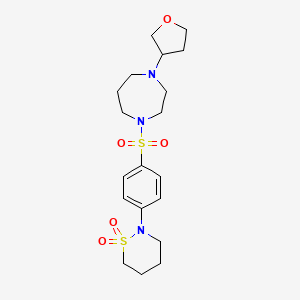
![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)

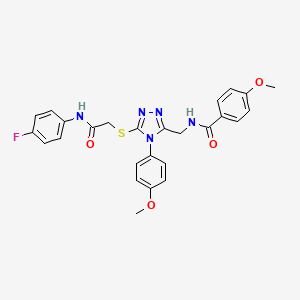
![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
